AR-DBD Binding Affinity and Functional Antagonism Versus VPC-14368
4-(4-(Thiazol-2-yl)phenyl)morpholine (VPC-14228) exhibits effective suppression of wild-type AR transcriptional activity with no detectable agonism toward the T878A mutant, in contrast to the analog VPC-14368 (4-(4-(3-fluoro-2-methoxyphenyl)thiazol-2-yl)morpholine), which shows a partial agonistic effect toward the T878A mutant form of the receptor [1]. The lack of T878A agonism for VPC-14228 is a critical differentiation point, as it confirms that this compound does not cross-interact with the AR ligand-binding site (ABS), thereby maintaining a pure DBD-targeted inhibitory profile.
| Evidence Dimension | AR Transcriptional Activity (T878A Mutant) |
|---|---|
| Target Compound Data | No agonistic effect; effective suppression of wild-type AR |
| Comparator Or Baseline | VPC-14368: Partial agonistic effect toward T878A mutant AR |
| Quantified Difference | Qualitative difference: Agonism absent vs. present |
| Conditions | AR-driven transcriptional reporter assay in PCa cells |
Why This Matters
Procurement for studies of T878A mutant AR or drug resistance mechanisms requires a compound devoid of confounding partial agonism, making VPC-14228 the preferred choice over VPC-14368.
- [1] Radaeva M, Li H, LeBlanc E, et al. Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. Cells. 2022;11(18):2785. View Source
